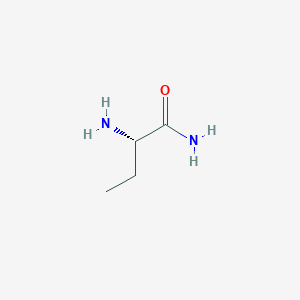
4-ピリミジンカルボン酸
概要
説明
Pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.
科学的研究の応用
ハロフィル細菌におけるストレス耐性
4-ピリミジンカルボン酸: , またエクトインとしても知られており、ストレス条件下におけるハロフィル細菌の生存に重要な役割を果たします . これはストレス耐性シャペロン、適合溶質、および細胞膜安定剤として機能します。この化合物は、環境ストレス要因によって引き起こされる細胞損傷を軽減するのに役立ち、微生物生態学とバイオテクノロジーにおける重要な研究対象となっています。
ハロモナス属の系統学的マーカー
エクトインは、ハロモナス属内の種を識別するための潜在的なバイオマーカーとして役立ちます . エクトインをコードする遺伝子の存在は、これらの細菌間の系統学的関係を解明するために使用され、微生物進化と分類学に関する洞察を提供します。
化粧品業界における応用
化粧品業界では、エクトインはUV放射や汚染などの環境ストレス要因に対する保護特性が評価されています . スキンケア製品におけるその応用は、タンパク質と細胞膜を安定化させる能力に基づいており、肌の保護と保湿を強化します。
食品業界における利用
エクトインは、食品業界で天然の保護分子としての役割が検討されています . 極端な温度や脱水から保護することにより、さまざまな食品の安定性と保存期間を向上させるために使用できます。
バイオテクノロジーによる生産
微生物源からのエクトインのバイオテクノロジーによる生産は、活発な研究分野です . 科学者たちは、微生物発酵プロセスを最適化するなど、費用対効果が高く持続可能な大規模生産方法を調査しています。
浸透圧調節における適合溶質
エクトインは、浸透圧ストレス下で生物が細胞容積と流体バランスを維持するのに役立つ適合溶質として機能します . この特性は、特に耐乾性作物の開発と浸透圧調節のメカニズムの理解において役立ちます。
治療の可能性
エクトインの治療的応用に関する研究は現在進行中で、細胞保護剤としての可能性を探求する研究が行われています . 細胞をストレスから保護する能力は、細胞損傷によって引き起こされる病気の新しい治療法につながる可能性があります。
環境バイオ修復
エクトインは、ストレス耐性における役割から、バイオ修復の取り組みのための候補となっています . エクトインを生産する生物は、汚染された環境の浄化や極端な条件の影響を受けた地域の回復に使用できます。
作用機序
Target of Action
4-Pyrimidinecarboxylic acid, also known as Ectoin , is a cyclic amino acid derivative of aspartate . It is widely produced by various bacteria as a protective extremolyte against environmental stress, such as extreme temperature, high osmolarity, and dryness . The primary targets of 4-Pyrimidinecarboxylic acid are important biomolecules such as cells, proteins, and enzymes .
Mode of Action
The main mode of action of 4-Pyrimidinecarboxylic acid is binding water molecules (kosmotropic) and creating hydro complexes . These complexes surround important biomolecules (e.g., cells, proteins, enzymes) and form a stabilizing hydration shell around them . This protective mechanism helps the biomolecules to withstand environmental stress.
Biochemical Pathways
The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
It is known that the compound is solid in form . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Pyrimidinecarboxylic acid and their impact on its bioavailability.
Result of Action
The protective mechanism of 4-Pyrimidinecarboxylic acid results in antioxidant, anti-inflammatory, pollution & light protecting, skin hydrating, barrier repairing, and anti-aging properties . For example, a placebo-controlled study with 10 participants found a significant anti-wrinkle effect in 100% of the participants after a four-week treatment with 0.5% Ectoin .
Action Environment
The action of 4-Pyrimidinecarboxylic acid is influenced by environmental factors. For instance, it is produced by bacteria under extreme conditions such as salt lakes, hot springs, arctic ice, the deep sea, or deserts . The efficacy and stability of 4-Pyrimidinecarboxylic acid can vary depending on these environmental conditions.
生化学分析
Biochemical Properties
4-Pyrimidinecarboxylic acid is involved in the synthesis and catabolism pathways of ectoine . It interacts with enzymes such as ectoine hydroxylase (EctD) and ectoine hydrolase (DoeA) that are responsible for ectoine catabolism .
Cellular Effects
4-Pyrimidinecarboxylic acid, as a compatible solute, plays a crucial role in protecting cells against high osmolarity . It exerts stabilizing properties on biological macromolecules such as enzymes, DNA, antibodies, and even whole cells .
Molecular Mechanism
The molecular mechanism of 4-Pyrimidinecarboxylic acid involves its interaction with biomolecules and its role in enzyme inhibition or activation. For instance, it interacts with EctD and DoeA enzymes, disrupting the pathways for ectoine utilization and enhancing productivity .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the ectoine metabolism, which has implications for its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
4-Pyrimidinecarboxylic acid is involved in the metabolic pathways of ectoine synthesis and catabolism . It interacts with enzymes such as EctD and DoeA, which could affect metabolic flux or metabolite levels .
特性
IUPAC Name |
pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXGDJGKBXRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067624 | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-59-6 | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031462596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
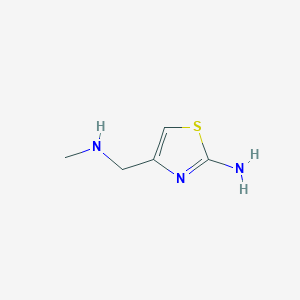

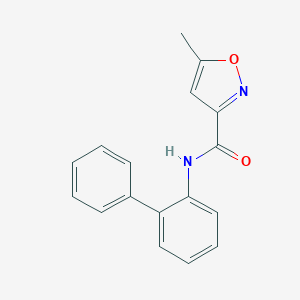
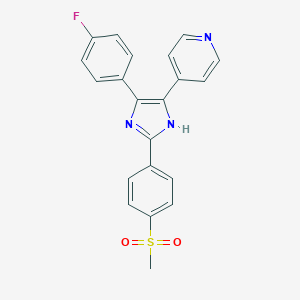
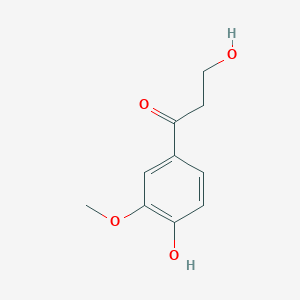
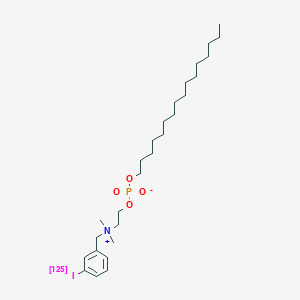




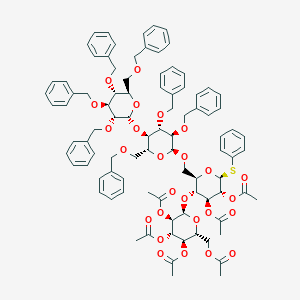
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
